(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid typically involves the regio- and stereoselective hydrobromolysis of corresponding trans-β-phenyl glycidate enantiomers. This is followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and oxazolidinone ring opening .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of chiral catalysts and optimized reaction conditions, are likely employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.
Scientific Research Applications
(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-acetamido-2-hydroxy-4-phenylbutanoic acid
- (2S,3R)-3-hydroxy-2-methylpentanoic acid
- (2R,3R)-2,3-dibromo-3-phenylpropanoic acid
Uniqueness
(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of chiral drugs and complex organic molecules.
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10(11(15)12(16)17)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7H2,1H3,(H,13,14)(H,16,17)/t10-,11+/m1/s1 |
InChI Key |
DQZRIAPQRYKDHC-MNOVXSKESA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.